molecular formula C10H11Cl2NO4S B4235048 N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine

N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine

Cat. No. B4235048
M. Wt: 312.17 g/mol
InChI Key: NMVZLIAGAXHQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine, also known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG is a glycine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine has also been found to exhibit other biochemical and physiological effects. Studies have shown that N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine can reduce oxidative stress, improve insulin sensitivity, and promote the regeneration of damaged tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine for lab experiments is its relatively low toxicity. Studies have shown that N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine is well-tolerated in animal models and does not exhibit significant toxicity at therapeutic doses. However, one limitation of N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine can protect against neuronal damage and improve cognitive function in animal models of these diseases. Another area of interest is its potential use as an anti-cancer agent. Studies have shown that N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine can inhibit the growth of cancer cells and induce apoptosis in vitro. Further research is needed to determine the full therapeutic potential of N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine in these and other areas.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. Studies have shown that N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycine can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-18(16,17)13(6-10(14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZLIAGAXHQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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